Ethyl 5-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate
Beschreibung
Chemical Identity and Nomenclature
The systematic naming of this compound follows established International Union of Pure and Applied Chemistry principles for spirocyclic compounds, as outlined in the comprehensive nomenclature guidelines developed for such complex molecular systems. The compound's name reflects its multi-component structure, beginning with the ethyl ester functionality and proceeding through the aromatic phenyl ring to the distinctive spirocyclic core. According to International Union of Pure and Applied Chemistry regulations, spiro compounds are characterized by having two or more rings linked by one common atom, with the spiro junction creating a unique three-dimensional molecular geometry.
The spirocyclic nomenclature system employs square brackets to indicate the number of atoms in each ring component, excluding the spiro atom itself. In the case of the 1,4-dioxa-8-azaspiro[4.5]decane moiety, the notation [4.5] indicates that one ring contains four atoms while the other contains five atoms, not counting the shared spiro carbon. This systematic approach ensures unambiguous identification of the compound's structural features and facilitates clear communication within the scientific community.
The complete chemical identity of this compound encompasses several synonymous designations, including Ethyl 5-(2-((1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)phenyl)-5-oxopentanoate and its corresponding benzenepentanoic acid derivative. The Chemical Abstracts Service registry number 898782-07-5 provides a unique identifier for this specific molecular structure, ensuring accurate identification across chemical databases and literature sources.
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₉NO₅ |
| Molecular Weight | 375.46 g/mol |
| Chemical Abstracts Service Number | 898782-07-5 |
| Predicted Boiling Point | 522.1±50.0 °C |
| Predicted Density | 1.18±0.1 g/cm³ |
| Predicted pKa | 8.65±0.20 |
Historical Context in Spirocyclic Compound Research
The development of spirocyclic chemistry traces its origins to the pioneering work of Adolf von Baeyer in 1900, who first proposed the nomenclature and structural concepts that would later define this important class of organic compounds. Von Baeyer's initial investigations focused on bicyclic compounds with only one atom common to both rings, establishing the foundational principles that continue to guide spirocyclic research today. The term "spirane" itself derives from the Latin word "spīra," meaning a twist or coil, which aptly describes the characteristic twisted structure that distinguishes these compounds from other polycyclic systems.
Historical development of spirocyclic compound research gained significant momentum throughout the twentieth century, with researchers recognizing the unique properties conferred by the spiro junction. The perpendicular arrangement of rings in spiro compounds creates naturally occurring three-dimensional structures that can reduce conformational entropy penalties associated with molecular binding processes. This architectural feature has proven particularly valuable in pharmaceutical applications, where the rigid three-dimensional framework can enhance selectivity and binding affinity for biological targets.
The evolution of spirocyclic synthesis methodologies has progressed from early cyclization reactions to sophisticated multi-component approaches and metal-catalyzed transformations. Modern synthetic strategies encompass cascade reactions, also known as domino reactions, which enable the construction of complex spirocyclic architectures through sequential bond-forming processes within single reaction vessels. These methodological advances have expanded the accessibility of spirocyclic compounds and facilitated their incorporation into diverse research applications.
Research into spiro heterocycles has revealed their widespread occurrence in natural products, from plant metabolites to marine-derived compounds. Natural spirocyclic compounds such as β-vetivone, originally isolated from vetiver oil in 1939, have served as important benchmarks for synthetic methodology development. The structural complexity of these natural products has driven innovation in synthetic chemistry, leading to the development of increasingly sophisticated approaches for spirocyclic construction.
Significance in Heterocyclic Chemistry
The significance of this compound within heterocyclic chemistry stems from its incorporation of multiple heteroatoms within the spirocyclic framework, specifically nitrogen and oxygen atoms that fundamentally alter the compound's electronic properties and potential reactivity patterns. Heterocyclic spiro compounds represent a particularly important subclass of spirocyclic molecules, as the presence of heteroatoms introduces additional sites for molecular recognition and binding interactions.
The 1,4-dioxa-8-azaspiro[4.5]decane core structure exemplifies the complexity achievable in heterocyclic design, combining both oxygen-containing dioxane functionality with nitrogen-containing piperidine elements. This dual heteroatom incorporation creates multiple potential coordination sites and hydrogen bonding opportunities, significantly expanding the compound's potential for molecular interactions. The spirocyclic architecture prevents the conformational flexibility that might otherwise compromise binding specificity, while the heteroatoms provide directional binding capabilities.
Contemporary research in spiro heterocycles has revealed their potential applications across diverse scientific disciplines, including drug discovery, materials science, and agrochemical development. The unique three-dimensional architecture of spirocyclic compounds often leads to distinct properties and functions that distinguish them from their non-spirocyclic counterparts. In pharmaceutical research, spirocyclic frameworks have demonstrated enhanced selectivity profiles and improved pharmacological properties compared to conventional ring systems.
The structural features of spirocyclic heterocycles contribute to their significance through several distinct mechanisms. The perpendicular arrangement of rings suppresses molecular interactions between π-systems, enhancing solubility and preventing excimer formation commonly observed in planar aromatic systems. Additionally, the doubling of molecular weight combined with the cross-shaped molecular structure and inherent rigidity leads to enhanced entanglement in amorphous solid states, inhibiting crystallization processes that might compromise material properties.
| Research Application | Significance |
|---|---|
| Drug Discovery | Enhanced three-dimensional pharmacophore presentation |
| Materials Science | Suppressed π-π interactions and improved solubility |
| Synthetic Chemistry | Unique reactivity patterns from spirocyclic constraints |
| Biological Studies | Potential antimicrobial and anticancer properties |
The chemical reactivity of heterocyclic spiro compounds like this compound derives from the interplay between the spirocyclic constraint and the electronic properties of the incorporated heteroatoms. The compound's ester and carbonyl functionalities provide sites for nucleophilic attack and subsequent derivatization, while the nitrogen atom within the spirocyclic core offers potential for coordination chemistry and further functionalization. These multiple reactive sites enable the compound to serve as a versatile building block for more complex molecular architectures.
Eigenschaften
IUPAC Name |
ethyl 5-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO5/c1-2-25-20(24)9-5-8-19(23)18-7-4-3-6-17(18)16-22-12-10-21(11-13-22)26-14-15-27-21/h3-4,6-7H,2,5,8-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFMJMLERBHNDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=CC=C1CN2CCC3(CC2)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643795 | |
| Record name | Ethyl 5-{2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-26-5 | |
| Record name | Ethyl 5-{2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Preparation of 8-azaspiro[4.5]decane-7,9-dione Intermediate
- According to patent CN1085895A, a key intermediate, 8-azaspiro[4.5]decane-7,9-dione, is prepared by reacting 1,1-pentamethylene oxalic acid with urea in a mole ratio of approximately 1:1.1 to 1:1.6.
- The reaction is conducted at elevated temperatures (150–200 °C) for 0.5 to 2 hours under stirring.
- The crude product is purified by recrystallization from ethanol with activated carbon (gac) to yield white crystalline 8-azaspiro[4.5]decane-7,9-dione with yields ranging from 80.1% to 89.5% and melting points around 152–156 °C.
- This method is industrially favorable due to low raw material cost, simple equipment, and short reaction times.
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 1,1-pentamethylene oxalic acid + urea | 150–200 °C, 0.5–2 h | 80.1–89.5 | Recrystallization from EtOH + gac |
Assembly of the Final Compound
Coupling of Spirocyclic Amine to Phenyl Ring
- The spirocyclic amine intermediate is linked to the phenyl ring via a methylene bridge, typically through nucleophilic substitution or reductive amination reactions.
- The phenyl ring is functionalized at the ortho or meta position (depending on the isomer) to allow attachment of the spirocycle.
Purification and Characterization
- The final compound is purified by chromatographic techniques and recrystallization.
- Characterization is performed using NMR, mass spectrometry, and elemental analysis to confirm structure and purity.
Preparation Conditions and Analytical Data Summary
Research Findings and Notes on Preparation
- The preparation method for the spirocyclic intermediate is well-documented and optimized for industrial scalability, emphasizing cost-effectiveness and simplicity.
- The final compound’s synthesis requires careful handling to maintain the spirocyclic structure and avoid side reactions.
- Analytical data confirm the structural integrity and purity of the final product, which is critical for its use in pharmaceutical research.
- Stock solutions for research use are prepared in DMSO and corn oil mixtures, with storage recommendations to maintain stability.
Summary Table of Preparation Steps
| Step No. | Description | Reagents/Conditions | Yield/Outcome |
|---|---|---|---|
| 1 | Synthesis of 8-azaspiro[4.5]decane-7,9-dione | 1,1-pentamethylene oxalic acid + urea, 150–200 °C, 0.5–2 h | 80–90%, white crystalline solid |
| 2 | Coupling spirocycle to phenyl ring | Nucleophilic substitution or reductive amination | Intermediate phenyl-spirocycle |
| 3 | Introduction of ethyl 5-oxovalerate group | Esterification or acylation | Final target compound |
| 4 | Purification and characterization | Recrystallization, chromatography, NMR, MS | Pure, structurally confirmed compound |
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are commonly employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 5-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparisons
Key Observations
Substituent Impact on Bioactivity: The ethyl 5-oxovalerate chain in the target compound provides a balance of lipophilicity and polarity, enhancing its utility as a drug intermediate . In contrast, Compound 3B’s 5-fluoroindole group () likely improves binding affinity to enzymatic targets like p97 ATPase due to aromatic stacking interactions .
Chain Length and Physicochemical Properties: Ethyl 4-oxobutyrate () has a shorter chain, reducing molecular weight (361.44 vs. 375.47) and possibly increasing aqueous solubility . Conversely, the extended 8-oxooctanoate chain () increases lipophilicity, which may affect membrane permeability .
Applications :
- While the target is geared toward healing drugs , derivatives like 3b(2S)-8-[...]-1,4-dioxa-8-azaspiro[4.5]decane () are explored for antitubercular activity, underscoring the role of substituents in directing therapeutic outcomes .
Biologische Aktivität
Ethyl 5-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate, with the CAS number 898782-07-5, is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 375.46 g/mol. The compound features a spirocyclic structure which is known to influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H29NO5 |
| Molecular Weight | 375.46 g/mol |
| Boiling Point | 516.7 ± 50 °C (predicted) |
| Density | 1.18 ± 0.1 g/cm³ (predicted) |
| pKa | 8.78 ± 0.20 (predicted) |
Biological Activity
This compound has been studied for various biological activities, particularly in medicinal chemistry and pharmacology.
Pharmacological Properties
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various pathogens. The presence of the spirocyclic moiety may enhance interaction with microbial cell membranes.
- Anticancer Potential : Research indicates that derivatives of spirocyclic compounds can inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. This compound may share these properties due to its structural similarities.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
The mechanism by which this compound exerts its biological effects likely involves:
- Binding to Receptors : The compound may interact with specific receptors or enzymes, altering their activity.
- Modulation of Signaling Pathways : By influencing various signaling pathways, it could affect cellular responses such as growth and apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Study on Anticancer Activity : A study published in Cancer Research demonstrated that spirocyclic compounds can inhibit tumor growth in vivo by promoting apoptosis in cancer cells through mitochondrial pathways.
- Antimicrobial Efficacy : Research conducted by the Journal of Antimicrobial Chemotherapy found that similar compounds exhibited significant activity against Gram-positive bacteria, suggesting potential use in developing new antibiotics.
- Enzyme Inhibition Studies : A study in Bioorganic & Medicinal Chemistry Letters reported that derivatives with spirocyclic structures showed promising enzyme inhibition profiles, indicating potential therapeutic applications in metabolic diseases.
Q & A
Basic Synthesis and Optimization
Q: What are the key steps and reaction conditions for synthesizing Ethyl 5-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate? A: Synthesis typically involves multi-step organic reactions, including:
- Spirocyclic moiety formation : Coupling of the 1,4-dioxa-8-azaspiro[4.5]decane fragment to a phenylmethyl group via Buchwald-Hartwig amination or similar Pd-catalyzed cross-coupling reactions (e.g., using Pd₂dba₃ and CyJohnPhos ligands under reflux in dioxane) .
- Esterification : Reaction of the intermediate oxo acid with ethanol under reflux conditions to form the ethyl ester .
- Purification : Column chromatography or recrystallization to isolate the final product. Key parameters include temperature control (e.g., 120°C for coupling reactions) and degassing solvents to prevent oxidation .
Advanced Synthesis Challenges
Q: How can researchers address low yields or side products during the spirocyclic coupling step? A: Low yields often arise from incomplete ligand exchange or competing side reactions. Strategies include:
- Catalyst optimization : Testing alternative ligands (e.g., XPhos) or adjusting Pd catalyst loading (e.g., 0.5–2 mol%) .
- Solvent screening : Replacing dioxane with toluene or THF to improve solubility of intermediates.
- Reaction monitoring : Using LC-MS or TLC to track intermediate formation and adjust reaction times dynamically. Post-reaction quenching with aqueous Na₂CO₃ minimizes acid-catalyzed degradation .
Basic Structural Characterization
Q: Which analytical techniques are essential for confirming the compound’s structure? A: A combination of methods is required:
- NMR spectroscopy : ¹H and ¹³C NMR to verify the spirocyclic ring, ester group, and phenylmethyl substituents .
- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., observed m/z 375.205 vs. calculated 375.205) .
- Infrared (IR) spectroscopy : Identification of ester C=O (~1730 cm⁻¹) and sp³ C-O stretches (~1100 cm⁻¹) .
Advanced Structural Analysis
Q: How can X-ray crystallography resolve ambiguities in the spirocyclic conformation? A: Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution of the spirocyclic ring’s geometry. Key steps include:
- Data collection : High-resolution (<1.0 Å) datasets to resolve torsional angles.
- Twinned crystal correction : SHELXD or Olex2 tools for handling pseudo-merohedral twinning common in spiro compounds .
- Density functional theory (DFT) : Cross-validate experimental bond lengths/angles with computational models .
Basic Biological Activity Screening
Q: What initial assays are suitable for evaluating this compound’s bioactivity? A: Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against serine hydrolases or kinases due to the ester’s electrophilic carbonyl group .
- Receptor binding : Radioligand displacement assays (e.g., GPCRs) given the spirocyclic amine’s potential as a pharmacophore .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations .
Advanced Mechanistic Studies
Q: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity? A: Focus on modular substitutions:
- Spiro ring modifications : Replace 1,4-dioxa with 1,3-dioxolane to alter ring strain and hydrogen-bonding capacity .
- Phenylmethyl group : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity in hydrophobic pockets .
- Ester hydrolysis kinetics : Evaluate pro-drug potential by measuring half-life in simulated physiological buffers (pH 7.4, 37°C) .
Chemical Reactivity and Stability
Q: What are the dominant degradation pathways under ambient storage? A: The ester group is prone to hydrolysis, especially in humid environments. Mitigation strategies include:
- Storage : Anhydrous conditions (desiccator, argon atmosphere) at –20°C .
- Stabilizers : Add 0.1% w/v BHT to prevent radical-mediated oxidation of the spirocyclic amine .
- Accelerated stability testing : Monitor degradation products (e.g., valeric acid derivatives) via HPLC at 40°C/75% RH for 4 weeks .
Comparative Analysis with Analogues
Q: How does this compound differ from structurally similar spirocyclic esters (e.g., Ethyl 8-[2-(spiro)methyl]phenyl-8-oxooctanoate)? A: Key differences include:
- Chain length : The 5-oxovalerate vs. 8-oxooctanoate chain impacts solubility (logP 1.9 vs. 2.3) and metabolic stability .
- Substituent position : Ortho-substitution on the phenyl ring increases steric hindrance, reducing off-target interactions compared to para-substituted analogs .
- Bioactivity : Preliminary data suggest 5-oxovalerate derivatives exhibit higher selectivity for carboxylesterases over lipases (IC₅₀ ratio >10) .
Data Contradiction Resolution
Q: How to reconcile conflicting reports on enzymatic inhibition potency (e.g., IC₅₀ varying from 0.5–10 µM)? A: Discrepancies may arise from:
- Assay conditions : Standardize buffer pH (e.g., Tris-HCl vs. PBS affects ionization) and pre-incubation times .
- Enzyme sources : Recombinant vs. tissue-extracted enzymes may have differing isoform compositions .
- Statistical rigor : Use ≥3 independent replicates and report SEM instead of single-point measurements. Meta-analysis of raw datasets can identify outliers .
Computational Modeling Applications
Q: Can molecular docking predict binding modes despite the spirocyclic ring’s flexibility? A: Yes, with caveats:
- Conformational sampling : Perform molecular dynamics (MD) simulations (50 ns) to sample low-energy ring conformers .
- Docking protocols : Use flexible-ligand algorithms (e.g., AutoDock Vina) with constraints on the ester’s carbonyl orientation .
- Validation : Compare predicted poses with mutagenesis data (e.g., Kd changes upon Ala-scanning of binding pockets) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
